2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate
CAS No.:
Cat. No.: VC13528191
Molecular Formula: C4H12Cl2N4O
Molecular Weight: 203.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H12Cl2N4O |
|---|---|
| Molecular Weight | 203.07 g/mol |
| IUPAC Name | (1-methylimidazol-2-yl)hydrazine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C4H8N4.2ClH.H2O/c1-8-3-2-6-4(8)7-5;;;/h2-3H,5H2,1H3,(H,6,7);2*1H;1H2 |
| Standard InChI Key | SAGOFSFTVDOLOC-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1NN.O.Cl.Cl |
| Canonical SMILES | CN1C=CN=C1NN.O.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate (C₄H₁₂Cl₂N₄O) features a five-membered imidazole ring with a methyl group at the 1-position and a hydrazine substituent at the 2-position. The dihydrochloride salt form enhances solubility in polar solvents, while the hydrate component contributes to crystalline stability. X-ray diffraction studies of analogous imidazole derivatives reveal planar ring geometries with bond lengths of 1.31–1.38 Å for C-N bonds and 120° bond angles at nitrogen centers, facilitating resonance stabilization.
Physicochemical Characteristics
The compound exhibits a molecular weight of 203.07 g/mol and decomposes at temperatures above 195°C. Its solubility profile includes high solubility in water (>50 mg/mL) and methanol (>20 mg/mL), with limited solubility in nonpolar solvents like hexane. The pKa of the hydrazine group is approximately 6.8, enabling pH-dependent reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₂Cl₂N₄O |
| Molecular Weight | 203.07 g/mol |
| Solubility in Water | >50 mg/mL at 25°C |
| Decomposition Point | >195°C |
| Hydrazine pKa | 6.8 ± 0.2 |
Synthesis and Optimization
Hydrazine-Mediated Alkylation
The primary synthesis route involves reacting 1-methylimidazole with hydrazine hydrate under acidic conditions. A typical procedure includes:
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Dissolving 1-methylimidazole (0.1 mol) in hydrochloric acid (2M, 100 mL)
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Adding hydrazine hydrate (0.12 mol) dropwise at 0–5°C
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Stirring for 24 hours at room temperature
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Precipitating the product via ethanol addition (yield: 78–82%)
This method avoids hazardous solvents and achieves >98% purity after recrystallization from methanol-water mixtures. Comparative studies show that extending reaction times beyond 24 hours increases di-acid impurities to >1%, necessitating precise process control .
Industrial-Scale Production
Continuous flow reactors enable kilogram-scale synthesis with 85% yield and <0.5% impurities. Key parameters include:
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Residence time: 45 minutes
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Temperature: 25 ± 2°C
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Pressure: 1.5 bar
The process eliminates intermediate isolation steps, reducing production costs by 30% compared to batch methods.
Biological Activities and Applications
Antimicrobial Efficacy
In disk diffusion assays, the compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens:
| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 ± 1.5 | 12.5 |
| Escherichia coli | 15 ± 1.0 | 25.0 |
| Pseudomonas aeruginosa | 18 ± 0.8 | 50.0 |
Mechanistic studies indicate membrane disruption via interaction with lipid bilayers (ΔGbinding = −8.2 kcal/mol).
| Cell Line | IC50 (μM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast) | 25.7 | 68.2 ± 3.1 |
| A549 (Lung) | 22.5 | 72.4 ± 2.8 |
| U-937 (Leukemia) | 30.0 | 65.9 ± 4.2 |
Notably, the compound shows 3.5-fold selectivity for cancer cells over normal fibroblasts (IC50 > 100 μM).
Mechanistic Insights
Enzyme Inhibition
The hydrazine moiety chelates transition metals in enzyme active sites, inhibiting histone deacetylases (HDACs) with Ki = 0.8 μM. Molecular docking reveals hydrogen bonding with Asp176 (2.1 Å) and His131 (1.9 Å) in HDAC4.
Receptor Interactions
At adenosine A2A receptors, the compound acts as a partial agonist (EC50 = 3.1 μM), inducing cAMP production (142% of baseline). This activity suggests potential in neurological disorder therapeutics.
Stability and Formulation Challenges
Accelerated stability testing (40°C/75% RH) shows 5% degradation over 6 months, primarily via hydrazine oxidation. Lyophilized formulations in mannitol (1:2 ratio) extend shelf life to 24 months at −20°C. Compatibility studies confirm stability in pH 4–6 buffers, with <1% decomposition after 48 hours.
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